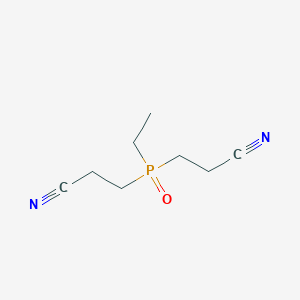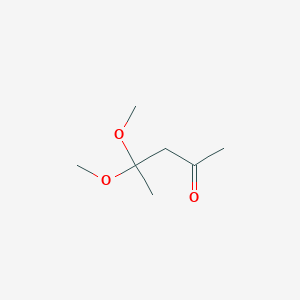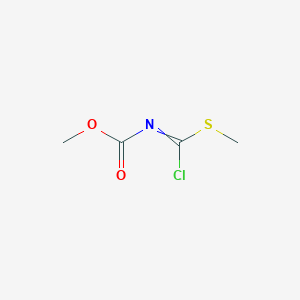
Methyl (methoxycarbonyl)carbonochloridimidothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (methoxycarbonyl)carbonochloridimidothioate is an organic compound with a complex structure that includes a methoxycarbonyl group, a carbonochloridimidothioate group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (methoxycarbonyl)carbonochloridimidothioate typically involves the reaction of methyl isothiocyanate with methoxycarbonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
Methyl (methoxycarbonyl)carbonochloridimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The chlorine atom in the carbonochloridimidothioate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
Methyl (methoxycarbonyl)carbonochloridimidothioate has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl (methoxycarbonyl)carbonochloridimidothioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the modification of proteins, nucleic acids, and other cellular components, potentially altering their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
Methyl isothiocyanate: Shares the isothiocyanate group but lacks the methoxycarbonyl and carbonochloridimidothioate groups.
Methoxycarbonyl chloride: Contains the methoxycarbonyl group but lacks the isothiocyanate and carbonochloridimidothioate groups.
Carbonochloridimidothioate derivatives: Compounds with similar carbonochloridimidothioate groups but different substituents.
Uniqueness
Methyl (methoxycarbonyl)carbonochloridimidothioate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
特性
CAS番号 |
56025-16-2 |
|---|---|
分子式 |
C4H6ClNO2S |
分子量 |
167.61 g/mol |
IUPAC名 |
methyl N-[chloro(methylsulfanyl)methylidene]carbamate |
InChI |
InChI=1S/C4H6ClNO2S/c1-8-4(7)6-3(5)9-2/h1-2H3 |
InChIキー |
CLVFHUDVUDZVCZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N=C(SC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol](/img/structure/B14640543.png)
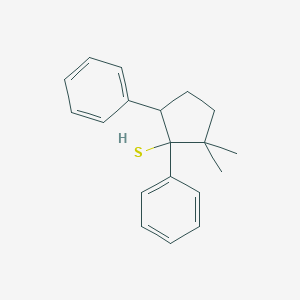
![7-Iodobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14640570.png)
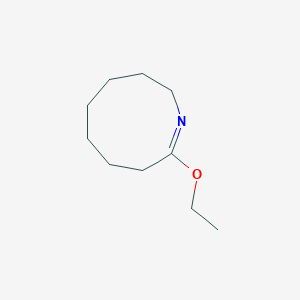
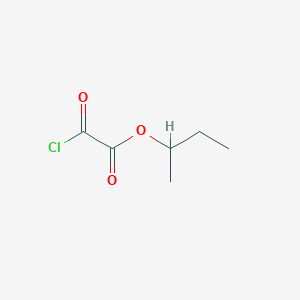
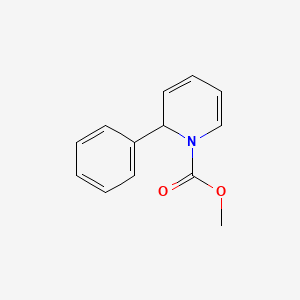

![3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide](/img/structure/B14640604.png)
![(5Z)-5-[(4-Nitrophenyl)imino]-4-phenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine](/img/structure/B14640611.png)
![3,3,5,5,11,11,13,13-Octamethyl-7,15-dioxatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),2(6),10(14)-triene-8,16-dione](/img/structure/B14640614.png)

